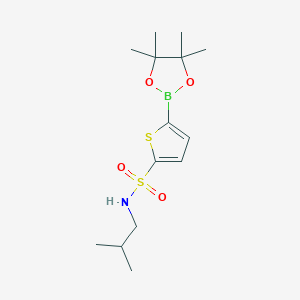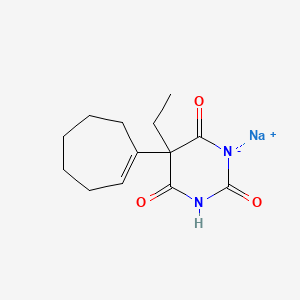
5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione, also known as heptabarbital, is a barbiturate derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.294 g/mol . This compound is characterized by its unique structure, which includes a cycloheptene ring and an ethyl group attached to a diazinane-trione core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of cycloheptene with ethyl malonylurea under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . This leads to sedative and hypnotic effects, making it useful in medical applications .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties.
Secobarbital: Known for its use as a short-acting sedative.
Pentobarbital: Used for its anesthetic and sedative effects.
Uniqueness
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the cycloheptene ring and ethyl group, which contribute to its distinct chemical and pharmacological properties .
Properties
CAS No. |
17626-60-7 |
|---|---|
Molecular Formula |
C13H17N2NaO3 |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
sodium;5-(cyclohepten-1-yl)-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O3.Na/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17;/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI Key |
WTFUIOZBBSAYJP-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C2=CCCCCC2.[Na+] |
Related CAS |
509-86-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


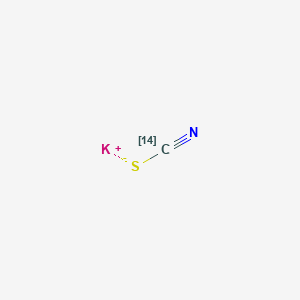
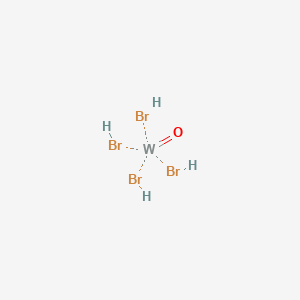

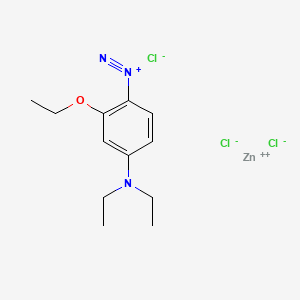
![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
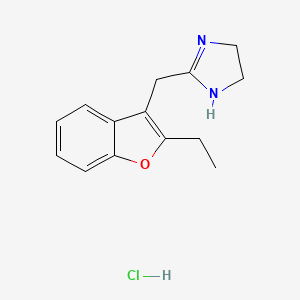
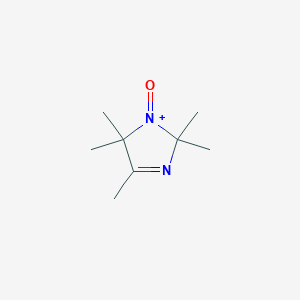
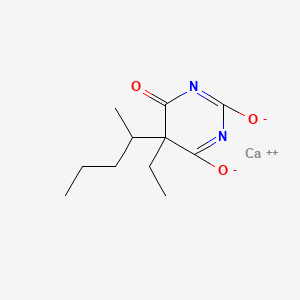
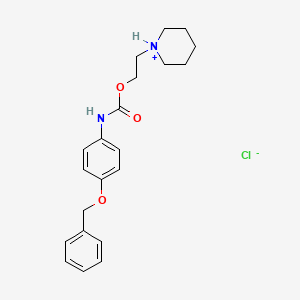
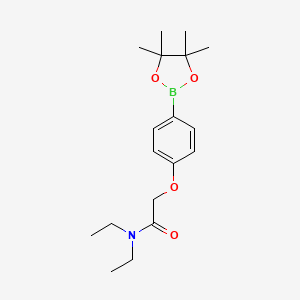
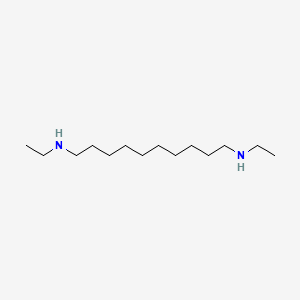
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
